molecular formula C8H13N3O B1433124 {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol CAS No. 1384430-58-3

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol

Cat. No.: B1433124
CAS No.: 1384430-58-3
M. Wt: 167.21 g/mol
InChI Key: UDYCPDPVMWJYTO-UHFFFAOYSA-N
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Description

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol is a versatile heterocyclic building block of significant interest in rational drug design and discovery. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a key component in compounds with a range of biological activities . This specific derivative, featuring a methanol functional group at the 6-position, provides a valuable handle for further synthetic modification and derivatization, enabling researchers to create diverse compound libraries for biological screening . The structural framework is associated with various pharmacological properties; for instance, closely related [1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated as positive allosteric modulators of mGluR2 receptors for potential neurological therapies . Other analogs have demonstrated promising anticancer properties , with studies showing that certain triazolopyrazine derivatives can induce apoptosis in cancer cell lines, such as HT-29 colon cancer cells, by upregulating Bax, downregulating Bcl2, and activating Caspase 3 . This compound serves as an essential synthetic intermediate for researchers working across multiple therapeutic areas, including oncology, neuroscience, and infectious diseases, and is intended for use by qualified research professionals exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-9-10-8-3-2-7(5-12)4-11(6)8/h7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYCPDPVMWJYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation methods for this compound primarily focus on the cyclization of suitable precursors containing both pyridine and triazole moieties, followed by functionalization to install the methanol group. Key synthetic approaches include:

  • Cyclization of Hydrazine Derivatives with Pyridine Precursors:
    Condensation of hydrazine or hydrazide derivatives with substituted pyridine intermediates under controlled conditions can form the fused triazolo[4,3-a]pyridine ring. This step is often facilitated by heating or using acidic/basic catalysts to promote ring closure.

  • Functional Group Transformation at the 6-Position:
    After formation of the triazolopyridine core, the 6-position is functionalized to introduce the hydroxymethyl (-CH2OH) group. This can be achieved via reduction of corresponding aldehyde or halomethyl intermediates or by nucleophilic substitution reactions.

  • Use of α-Halo Ketones or Esters for Ring Construction:
    Some methods employ α-halo ketones or esters reacting with pyridinethione or related intermediates to build the fused heterocyclic system, which can then be further elaborated to the target compound.

Specific Preparation Method from Literature

A notable synthetic route described in the literature involves the following steps:

Step Description Conditions Outcome
1 Preparation of sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate Reaction of pyrazole derivatives with sodium bases Formation of enolate intermediate
2 Condensation with heterocyclic amines including triazole derivatives Heating under reflux in suitable solvent Formation of fused triazolo[4,3-a]pyrimidine derivatives
3 Cyclization and ring closure Acidic or basic catalysis, elevated temperature Formation of fused triazolo-pyridine ring system
4 Introduction of hydroxymethyl group Reduction or substitution reactions on appropriate intermediates Formation of {3-methyl-5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-yl}methanol

This methodology is supported by spectral data and elemental analysis confirming the structure of the final compound.

Industrial and Advanced Synthetic Techniques

For scale-up and industrial synthesis, the following techniques are often used to optimize yield, purity, and reproducibility:

  • Continuous Flow Synthesis:
    Allows precise control over reaction parameters such as temperature, time, and reagent mixing, improving consistency and scalability.

  • Automated Reaction Monitoring:
    In-line spectroscopic techniques (e.g., IR, NMR) enable real-time monitoring of reaction progress and facilitate optimization.

  • Purification Strategies:
    Use of chromatographic methods or crystallization to isolate the compound in high purity.

Summary Table of Preparation Methods

Method Type Key Reagents Reaction Conditions Advantages Limitations
Cyclization of hydrazine with pyridine derivatives Hydrazine, substituted pyridine Reflux, acidic/basic catalysis Direct formation of fused ring Requires careful control to avoid side reactions
Condensation with α-halo ketones/esters α-Halo ketones/esters, pyridinethione Heating, solvent reflux Versatile for various substitutions May need multiple steps for functionalization
Reduction/Substitution for hydroxymethyl introduction Aldehyde or halomethyl intermediates, reducing agents Mild conditions, catalytic hydrogenation High selectivity for CH2OH group Sensitive to reaction conditions
Continuous flow synthesis (industrial) Same as above, in flow reactors Controlled temperature and flow rates Scalable, reproducible Requires specialized equipment

Research Findings and Notes

  • The fused triazolo[4,3-a]pyridine scaffold is accessible through condensation reactions involving sodium enolate intermediates and heterocyclic amines, as demonstrated by Abdelhamid Abdou O. and Gomha Sobhi M..

  • Functionalization at the 6-position to introduce the methanol group is typically achieved post-cyclization, ensuring regioselectivity and high yield.

  • Spectroscopic and elemental analyses confirm the integrity of the ring system and the presence of the hydroxymethyl substituent.

  • The molecular weight of {3-methyl-5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-yl}methanol is 167.21 g/mol, and its molecular formula is C8H13N3O.

Chemical Reactions Analysis

Types of Reactions

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the methyl position.

Scientific Research Applications

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional characteristics can be compared to analogs with variations in substituents, ring systems, or oxidation states. Key examples include:

Fluorinated Analog: [3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol

  • Structural Difference : The methyl group at the 3-position is replaced with a difluoromethyl (-CF2H) group.
  • Metabolic Stability: Fluorine atoms may reduce metabolic oxidation, improving pharmacokinetic profiles.
  • Application : Fluorinated analogs are often explored in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Carboxylic Acid Derivative: 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid

  • Structural Difference : The hydroxymethyl (-CH2OH) group is oxidized to a carboxylic acid (-COOH).
  • Impact :
    • Solubility : Higher aqueous solubility at physiological pH due to ionization of the carboxylic acid group .
    • Reactivity : The acid group enables salt formation (e.g., lithium salts) for improved crystallinity in formulation .
  • Application : Carboxylic acid derivatives are commonly used as intermediates in peptide-mimetic drug design .

Amine Derivative: {3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanamine

  • Structural Difference : The hydroxyl group is replaced with an amine (-NH2).
  • Impact: Basicity: The amine group (pKa ~9–10) increases basicity, enabling salt formation (e.g., hydrochlorides) for enhanced solubility in acidic environments .
  • Application : Amine derivatives are explored as kinase inhibitors or GPCR modulators .

Pyrazine-Based Analog: 7-(Cyclopropylmethyl)-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic Acid

  • Structural Difference : The pyridine ring is replaced with a pyrazine (two adjacent nitrogen atoms).
  • Impact :
    • Electronic Properties : Additional nitrogen atoms increase electron-deficient character, altering binding interactions in π-stacking or charge-transfer complexes .
    • Conformation : Pyrazine’s planar structure may restrict rotational freedom, affecting binding pocket compatibility .
  • Application : Pyrazine derivatives are studied in antiviral and anticancer agents .

Research Findings and Trends

  • Synthetic Routes: The target compound and its analogs are typically synthesized via cyclocondensation reactions. For example, triazolopyridine cores are formed using reagents like monochloroacetic acid (for fused rings) or LiOH-mediated hydrolysis (for carboxylates) .
  • Biological Relevance: Hydroxymethyl and amine derivatives show promise in retinol-binding protein (RBP4) antagonism, as seen in nonretinoid drug candidates targeting age-related macular degeneration .
  • Challenges : Fluorinated analogs, while metabolically stable, may face synthetic complexity due to fluorine’s reactivity .

Biological Activity

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol (CAS No. 1384430-58-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Chemical Formula : C₈H₁₃N₃O
  • Molecular Weight : 167.21 g/mol
  • IUPAC Name : 1-(3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanol
  • Physical State : Oil
  • Storage Conditions : Recommended at 4 °C

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including antimicrobial and antifungal properties. Below are detailed findings from various studies:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related triazolo derivatives against several pathogenic bacteria and fungi. The compound demonstrated significant inhibitory effects against:

  • Pseudomonas aeruginosa
  • Escherichia coli

The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 0.21 µM for certain derivatives in the same family .

Antifungal Activity

The compound has shown promising antifungal activity against:

  • Candida species

In vitro tests revealed that it effectively inhibited the growth of various fungal strains with notable selectivity towards Gram-positive bacteria such as Micrococcus luteus .

The biological activity of this compound is attributed to its ability to interact with critical enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies suggest strong binding interactions with:

  • DNA gyrase

Binding energies comparable to established antibiotics like ciprofloxacin indicate its potential as a lead compound for further development in antibiotic therapy .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation Identified derivatives with potent antimicrobial properties against Pseudomonas aeruginosa and E. coli with an MIC of 0.21 µM .
Antifungal Screening Exhibited significant antifungal activity against Candida species and selective action on Gram-positive bacteria .
Molecular Docking Strong binding interactions with DNA gyrase were observed; hydrogen bonds and Pi-Pi stacking interactions contributed to its stability in the active site .

Q & A

Q. What are the validated synthetic routes for {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol?

A palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives is a key method, followed by dehydration under microwave irradiation in acetic acid . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement. Alternative routes may involve cyclization of hydrazinyl precursors with ortho esters or electrophiles, as seen in related triazolopyridine syntheses .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

1H NMR spectroscopy is essential for verifying the fused triazolo-pyridine system. Key signals include:

  • Protons on the pyridine fragment: doublets at δ 7.15–7.28 ppm (H-5) and δ 7.50–7.59 ppm (H-6) .
  • Methyl group (C-3): singlet near δ 2.1–2.3 ppm .
  • Methanol group (C-6): broad OH signal at δ 1.5–2.0 ppm (exchangeable with D2O) .

Q. What analytical methods are recommended for quantifying this compound?

Non-aqueous potentiometric titration is validated for structurally related triazolopyrazinones, achieving linearity (R² > 0.995), accuracy (98–102%), and precision (RSD < 2%) . High-performance liquid chromatography (HPLC) with UV detection (λ = 220–250 nm) is suggested for purity assessment, referencing CAS 1231245-16-1 for method development .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies in proton assignments may arise due to solvent effects or substituent electronic interactions. To resolve this:

  • Perform 2D NMR (COSY, HSQC) to correlate adjacent protons and carbons .
  • Compare experimental data with predicted shifts from computational tools (e.g., ACD/Labs or ChemAxon) .
  • Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of triazolopyridines?

Key factors include:

  • Catalyst selection : Pd(OAc)₂ or PdCl₂ with ligands (e.g., Xantphos) for improved chemoselectivity .
  • Microwave-assisted dehydration : Reduces reaction time (10–15 min vs. hours) and minimizes side products .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .

Q. How do substituents at the 3-methyl or 6-methanol positions influence biological activity?

While direct data on this compound is limited, analogues with trifluoromethyl or ethyl groups at C-3 exhibit enhanced antimicrobial or antiproliferative activities . The methanol group at C-6 may improve solubility, as seen in related triazolopyridines with hydrophilic substituents . Structure-activity relationship (SAR) studies should evaluate:

  • LogP values (hydrophobicity) via HPLC retention times.
  • In vitro bioactivity against target enzymes (e.g., kinases or microbial proteins) .

Q. What advanced techniques characterize collision cross-section (CCS) values for mass spectrometry applications?

Predicted CCS values for related triazolopyridines (e.g., [M+H]+ = 131.4 Ų) can guide ion mobility spectrometry (IMS) method development. Key steps include:

  • Calibration with polyalanine or tunable mix standards.
  • Comparison of experimental CCS with computational predictions (e.g., MOBCAL or Collidoscope) .
  • Use of adduct-specific CCS data (e.g., [M+Na]+ = 142.4 Ų) for peak identification in complex matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 2
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol

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